molecular formula C9H12IN3O3 B055576 (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide CAS No. 69618-95-7

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide

Cat. No. B055576
CAS RN: 69618-95-7
M. Wt: 337.11 g/mol
InChI Key: XDIIVPQFFBICMM-FJXQXJEOSA-N
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Description

The compound is a pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals . Pyridinium salts have played an intriguing role in a wide range of research topics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridinium salts are typically prepared by treating pyridine with acids . Pyridinium salts have been synthesized by the N-alkylation of pyrimidine, a precursor of nucleobases, with varied n-alkyl halides followed by anion metathesis of the resulting pyrimidinium halides .


Chemical Reactions Analysis

Pyridinium salts are known for their synthetic routes and reactivity . They can undergo various reactions involving electron pairs .

Future Directions

Pyridinium salts have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Future research may continue to explore these areas.

properties

IUPAC Name

methyl (7S)-2-methyl-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-7-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.HI/c1-11-4-6-3-7(8(13)15-2)10-9(14)12(6)5-11;/h4-5,7H,3H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIVPQFFBICMM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN2C(=C1)CC(NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CN2C(=C1)C[C@H](NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide

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